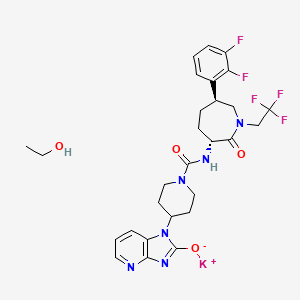
Telcagepant potassium ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telcagepant potassium ethanol is a compound that has garnered significant interest in the field of medicinal chemistry. It is a potassium salt form of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is primarily investigated for its potential in treating migraines, a prevalent and debilitating neurological disorder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of telcagepant potassium ethanol involves several key steps. One efficient method starts with the preparation of a caprolactam intermediate, specifically (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one . This intermediate is then coupled with other heterocyclic components to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH . The final product is often purified using crystallization techniques to obtain the desired enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
Telcagepant potassium ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Telcagepant potassium ethanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying CGRP receptor antagonists and their interactions with various receptors
Biology: It is used in biological studies to understand the role of CGRP in migraine pathophysiology
Medicine: It is being investigated for its potential as a therapeutic agent for treating migraines
Industry: It is used in the pharmaceutical industry for the development of new migraine treatments
Mecanismo De Acción
Telcagepant potassium ethanol exerts its effects by blocking the binding of CGRP to its receptors in the central and peripheral nervous systems . CGRP is a neuropeptide involved in the transmission of migraine pain. By antagonizing CGRP receptors, this compound inhibits the transmission of pain signals, thereby alleviating migraine symptoms .
Comparación Con Compuestos Similares
Similar Compounds
- Rimegepant
- Atogepant
- Ubrogepant
- Zavegepant
Uniqueness
Telcagepant potassium ethanol is unique in its high selectivity and potency as a CGRP receptor antagonist. Unlike some other migraine treatments, it does not cause vasoconstriction, making it a safer option for patients with cardiovascular conditions .
Propiedades
Fórmula molecular |
C28H32F5KN6O4 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
potassium;1-[1-[[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]carbamoyl]piperidin-4-yl]imidazo[4,5-b]pyridin-2-olate;ethanol |
InChI |
InChI=1S/C26H27F5N6O3.C2H6O.K/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40;1-2-3;/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40);3H,2H2,1H3;/q;;+1/p-1/t15-,19-;;/m1../s1 |
Clave InChI |
DYXNKCSVHJFUSS-LEVQAPRMSA-M |
SMILES isomérico |
CCO.C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |
SMILES canónico |
CCO.C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(N=CC=C5)N=C4[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















